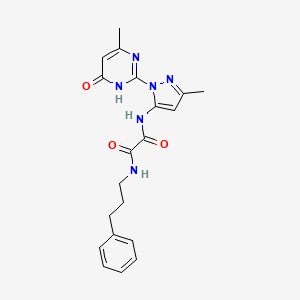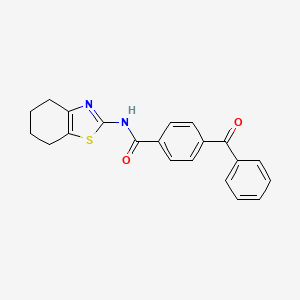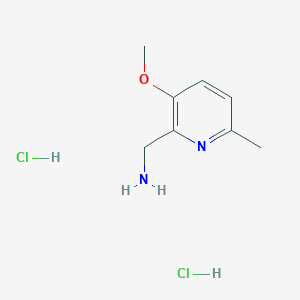
(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287345-05-3 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 225.12 . The compound is typically stored at room temperature .科学的研究の応用
In Vitro and In Vivo Evaluation for Osteoporosis Prevention and Treatment
The derivative "3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6" has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. It demonstrated excellent in vitro profiles, significant plasma unbound fraction, and promising pharmacokinetics in rats, dogs, and monkeys, making it a candidate for clinical development to treat osteoporosis (Hutchinson et al., 2003).
Synthesis and Characterization of Zinc(II) Complexes
The synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine", were explored. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, showcasing their potential in producing heterotactic-enriched polylactide, a key component in biodegradable plastics (Kwon, Nayab, & Jeong, 2015).
Antimicrobial Activity of Quinoline Derivatives
A new series of quinoline derivatives, including "[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives", were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The compounds showed moderate to very good activities, comparable to first-line drugs, highlighting their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications in Organic Synthesis
Derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine" have been utilized in catalytic applications, including selective hydroxylation of alkanes. Diiron(III) complexes involving these derivatives served as functional models for methane monooxygenases, demonstrating the effect of the capping ligand on alkane hydroxylation efficiency (Sankaralingam & Palaniandavar, 2014).
Synthesis of Complex Pharmaceutical Compounds
The compound "3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid" exemplifies the complexity of pharmaceutical compounds with multiple crystalline forms. Research into its hydration states, from anhydrous to pentahydrate forms, underlines the challenges in pharmaceutical formulation due to hydration-induced tablet cracking (Zhao et al., 2009).
Safety and Hazards
特性
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOGYFUZKRSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
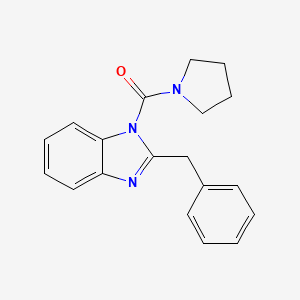
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
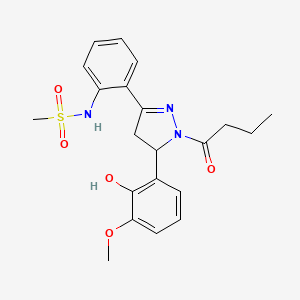
![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
